molecular formula C7H4ClFN2 B15230353 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-96-7

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15230353
CAS No.: 1082040-96-7
M. Wt: 170.57 g/mol
InChI Key: WJMSYFAOMJNVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS: 357263-69-5) is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with chlorine at position 7 and fluorine at position 2. Its molecular formula is C₇H₄ClFN₂, with a molecular weight of 170.57 g/mol . This compound is typically synthesized via multistep reactions involving halogenation and cyclization strategies, as inferred from analogous pyrrolopyridine syntheses . It is commercially available in purities ≥95% and stored at 0°C, with applications in medicinal chemistry as a building block for kinase inhibitors or antimicrobial agents .

Properties

CAS No.

1082040-96-7

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H

InChI Key

WJMSYFAOMJNVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-fluoroaniline with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on various biological pathways and processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrrolo[3,2-c]pyridine derivatives are highly sensitive to substituent positions and electronic effects. Below is a detailed comparison with key analogs:

Table 1: Key Analogues of 7-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine

Compound Name CAS Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 357263-69-5 Cl (C7), F (C4) 170.57 Building block for kinase inhibitors
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 1001412-41-4 Cl (C5, C7) 187.03 Intermediate in antimicrobial agents
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine 1447606-90-7 Cl (C7), 4-F-phenyl (C2) 276.69 Potential anticancer agent
4-Bromo-1H-pyrrolo[3,2-c]pyridine 1190309-89-7 Br (C4) 197.02 Suzuki coupling precursor
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine 916177-01-0 CF₃ (C4) 186.12 Enhanced lipophilicity for CNS targets

Substituent Position and Electronic Effects

  • In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: 1001412-41-4) exhibits stronger electron withdrawal, which may improve binding to bacterial targets but reduce solubility . Fluorine at C4 introduces steric and electronic effects that influence π-stacking interactions, as observed in furo[3,2-c]pyridine metal complexes .
  • Aromatic vs. Aliphatic Substituents :

    • The 4-(trifluoromethyl) analog (CAS: 916177-01-0) demonstrates increased lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates . This contrasts with the 4-bromo derivative (CAS: 1190309-89-7), which serves as a synthetic handle for cross-coupling reactions .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYieldPurification Method
Selectfluor®Acetonitrile/EtOH70°C29%Column chromatography (DCM/EA)

How can structural ambiguities in this compound be resolved experimentally?

Basic Question
Multi-technique validation is critical:

  • 1H/19F NMR : Assign peaks using coupling constants (e.g., J = 4.7 Hz for pyrrole protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated as 171.0120) .
  • X-ray crystallography : Resolve regiochemistry, as demonstrated for analogous compounds .

What strategies mitigate low regioselectivity during halogenation of pyrrolopyridine cores?

Advanced Question
Regioselectivity challenges arise due to competing reactive sites. Methodological approaches include:

  • Directing groups : Introduce temporary substituents to steer halogenation to desired positions.
  • Computational modeling : Use DFT to predict reactive sites based on electron density .
  • Stepwise halogenation : Prioritize fluorination before chlorination (or vice versa) to avoid steric clashes .

How should contradictory spectroscopic or crystallographic data be analyzed?

Advanced Question
Contradictions may arise from polymorphism or dynamic effects. Solutions include:

  • Temperature-dependent NMR : Probe conformational changes (e.g., NH tautomerism).
  • Hirshfeld surface analysis : Compare crystal packing interactions to identify discrepancies .
  • Synchrotron X-ray diffraction : Enhance resolution for ambiguous bond lengths/angles .

What purification techniques are optimal for isolating this compound?

Basic Question

  • Column chromatography : Use gradients of DCM/EA (4:1 to 1:1) to separate halogenated byproducts .
  • Recrystallization : Polar aprotic solvents (e.g., DMSO) may improve crystal purity .

How can computational methods guide functionalization of this scaffold?

Advanced Question

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices .
  • Molecular docking : Screen for bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .
  • Solvent effect simulations : Optimize reaction media using COSMO-RS models .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Question

  • Chiral intermediates : Use enantioselective catalysts (e.g., Pd-mediated couplings) to preserve stereochemistry .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

How does solvent polarity impact the reactivity of halogenated pyrrolopyridines?

Basic Question
Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions, enhancing halogen displacement. For example, acetonitrile improves fluorination efficiency due to its high dielectric constant .

What safety precautions are critical when handling fluorinated pyrrolopyridines?

Basic Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Acid-resistant gloves and goggles, as fluorinating agents (e.g., Selectfluor®) are corrosive .

How can researchers validate synthetic routes for novel derivatives of this scaffold?

Advanced Question

  • Mechanistic studies : Use isotopic labeling (e.g., 18F) to track reaction pathways .
  • Cross-coupling optimization : Screen Pd/Xantphos catalysts for Suzuki-Miyaura reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.